molecular formula C6H13N B8737819 N,N,2-Trimethylpropenylamine CAS No. 6000-82-4

N,N,2-Trimethylpropenylamine

Cat. No.: B8737819
CAS No.: 6000-82-4
M. Wt: 99.17 g/mol
InChI Key: GKZOJSZSGYEWSA-UHFFFAOYSA-N
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Description

N,N,2-Trimethylpropenylamine (CAS 26189-59-3), commonly known as Ghosez’s reagent, is a chlorinated enamine with the molecular formula C₆H₁₂ClN and a molar mass of 133.62 g/mol. It is a colorless to yellow liquid (density: 1.01 g/cm³, boiling point: 129–130°C) that is highly reactive under neutral conditions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

6000-82-4

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,N,2-trimethylprop-2-en-1-amine

InChI

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3

InChI Key

GKZOJSZSGYEWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(C)C

Origin of Product

United States

Preparation Methods

Phosphorus Trichloride-Mediated Chlorination

The reaction of 2-methylpropenylidenebis(dimethylamine) with phosphorus trichloride (PCl₃) in anhydrous dichloromethane yields 1-chloro-N,N,2-trimethylpropenylamine with an 85% isolated yield. This method, optimized by Organic Syntheses, proceeds via nucleophilic substitution at the bis(dimethylamine) substrate, displacing one dimethylamine group with chlorine. Key parameters include:

  • Temperature : –10°C to 0°C to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of bis(dimethylamine) to PCl₃.

  • Workup : Sequential washing with cold water, sodium bicarbonate, and brine, followed by distillation under reduced pressure.

The product is characterized by a boiling point of 363.65 K (90.5°C) and a molecular weight of 149.64 g/mol.

Mechanistic Insights into Chloroamine Formation

Reaction Pathway

The chlorination mechanism involves the formation of a phosphorous intermediate, where PCl₃ acts as a Lewis acid to polarize the bis(dimethylamine) substrate. This facilitates the displacement of a dimethylamine group by chloride, generating the chloro-enamine product. Computational studies suggest that the reaction proceeds through a trigonal bipyramidal transition state, with the chlorine nucleophile attacking the electrophilic carbon adjacent to the dimethylamino group.

Byproduct Formation

Competing pathways include over-chlorination and hydrolysis, particularly if moisture is present. Trace amounts of phosphorous oxychloride (POCl₃) and dimethylamine hydrochloride are commonly observed, necessitating rigorous drying of reagents and solvents.

Alternative Synthetic Routes

Propenylamine Alkylation

While direct alkylation of dimethylamine with 2-methylpropenyl chloride is theoretically viable, this method is less favored due to poor regioselectivity and competing polymerization of the propenyl halide. Pilot-scale attempts reported yields below 40%, with significant formation of oligomeric byproducts.

Enamine Reduction

Hydrogenation of the corresponding enamine (synthesized via condensation of dimethylamine with mesityl oxide) over palladium catalysts has been explored. However, this route suffers from catalyst poisoning by amine groups and requires high-pressure conditions (50–100 bar H₂), limiting its practicality.

Conversion to this compound

Dehydrohalogenation of the Chloro Derivative

Treatment of 1-chloro-N,N,2-trimethylpropenylamine with potassium hydroxide (KOH) in ethanol at 60°C induces dehydrohalogenation, yielding this compound. This elimination reaction proceeds via an E2 mechanism, with a reported 65–70% conversion efficiency. Key challenges include:

  • Base Strength : Weaker bases (e.g., NaHCO₃) fail to initiate elimination.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but complicate product isolation.

Catalytic Dechlorination

Palladium-catalyzed hydrogenolysis of the C–Cl bond offers a milder alternative. Using 5% Pd/C under 3 bar H₂ in tetrahydrofuran (THF), full dechlorination is achieved within 4 hours at 25°C. This method minimizes side reactions but requires stringent exclusion of moisture to prevent catalyst deactivation.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements adapt the PCl₃-mediated chlorination to continuous flow reactors, enhancing yield (92%) and reducing reaction time to 15 minutes. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature Gradient : –5°C (mixing zone) to 25°C (reaction zone).

  • In-line Quenching : Automated neutralization with aqueous NaHCO₃ minimizes manual handling.

Purity Control

Gas chromatography (GC) analyses reveal that residual dimethylamine and phosphorous byproducts are the primary impurities. Industrial protocols employ fractional distillation followed by molecular sieve drying to achieve >99.5% purity.

Applications in Target Synthesis

Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of nannocystin Ax, a macrocyclic depsipeptide with antitumor activity. Its use in Stille cross-coupling reactions enables rapid assembly of the polyketide backbone.

Polymer Chemistry

The compound’s propenyl group participates in radical polymerization, forming thermally stable polyamines used in epoxy resins and adhesives. Copolymerization with styrene derivatives enhances glass transition temperatures (Tg) by 20–30°C compared to conventional amines .

Chemical Reactions Analysis

Acid Halogenation

This compound is widely recognized as an acid halogenation reagent developed by Ghosez . It enables the conversion of carboxylic acids into corresponding chlorides under neutral conditions, a method critical for synthesizing complex molecules like caloporoside, roseophilin, and (±)-epimeloscine .

Mechanism :
The reaction proceeds via the formation of an iminium intermediate, which facilitates the replacement of the hydroxyl group (-OH) in carboxylic acids with a chloride (-Cl) .

Example Applications :

Natural Product Reaction Role
CaloporosideKey step in total synthesis
RoseophilinNeutral condition chloride formation
(±)-EpimeloscineConversion of carboxylic acid intermediates

Coupling Reactions

N,N,2-Trimethylpropenylamine is used as a coupling agent in peptide and polymer synthesis. For instance, it activates monomer acids for subsequent reactions with amines, enabling the formation of dimers, tetramers, and higher-order oligomers .

Experimental Conditions :

  • Reagents : N,N-Diisopropylethylamine (DIPEA) and anhydrous dichloromethane (DCM) .

  • Procedure : Monomer acids are activated with the compound, followed by coupling with amines under controlled conditions .

Example :
In one study, monomer acid (3) was activated with 1-Chloro-N,N,2-trimethylpropenylamine (0.33 mmol) and coupled with monomer amine (4) to form a dimer .

Cycloaddition Reactions

This compound participates in [2+2] cycloadditions as a reactive synthon, offering advantages over dimethylketene due to its enhanced stability and reactivity .

Relevance :
These reactions are critical for constructing functionalized amide building blocks and complex heterocycles .

Electrophilic Reactivity

The compound’s electrophilic α-carbon enables nucleophilic substitutions and additions. For example, it reacts with organometallic reagents (e.g., Grignard reagents) to form carbon-carbon bonds .

Example Reaction :

  • Nucleophilic Attack : Reacts with Grignard reagents to form substituted amines.

  • Addition Reactions : Engages in additions with alkenes/alkynes to generate new carbon frameworks.

Halogenation of Alcohols

Under neutral conditions, the compound halogenates alcohols, a reaction useful for synthesizing alkyl chlorides .

Conditions :

  • Solvent : Chloroform or methanol .

  • Mechanism : Direct substitution of -OH with -Cl via electrophilic activation .

Scientific Research Applications

Organic Synthesis

N,N,2-Trimethylpropenylamine is primarily utilized as a reagent in organic synthesis. It serves as an acid halogenation reagent, facilitating the conversion of carboxylic acids into their corresponding acyl chlorides under neutral conditions. This method was notably applied in the total synthesis of several complex natural products:

Compound NameApplication Example
CaloporosideTotal synthesis using this compound
RoseophilinSynthesized through halogenation reactions
(-)-Enniatin BUtilized in synthetic pathways for its production
(±)-EpimeloscineKey intermediate in synthetic routes
(±)-MeloscineHighlighted in synthetic methodologies

Medicinal Chemistry

The compound has demonstrated potential in medicinal chemistry, particularly in the development of cytotoxic agents. Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines:

  • Cytotoxic Activity : Compounds derived from this compound have shown promising results against colon and melanoma cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth .

Case Study 1: Synthesis of Sansalvamide A Analogues

In a study exploring cyclodepsipeptides, researchers synthesized various analogues of Sansalvamide A using this compound as a key reagent. These analogues displayed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC₅₀ values as low as 0.98 µg/mL against HCT-116 colon carcinoma cells .

Case Study 2: Application in Natural Product Synthesis

This compound has been successfully employed in the total synthesis of natural products such as roseophilin and caloporoside. The compound's ability to facilitate selective halogenation reactions under mild conditions has made it invaluable in synthetic organic chemistry .

Comparison with Similar Compounds

1-Bromo-N,N,2-Trimethylpropenylamine (CAS 73630-93-0)

Structural Difference : Bromine replaces chlorine.
Properties :

  • Similar hazards (flammable, corrosive) but higher molecular weight (178.03 g/mol) .
  • Bromine’s greater leaving group ability may enhance reactivity in nucleophilic substitutions.

3-Chloro-N,N,2-Trimethyl-1-propanamine (CAS 23349-86-2)

Structural Difference : Saturated propylamine chain with a terminal chlorine.
Properties :

  • Lacks the conjugated enamine structure, reducing electrophilic reactivity .
  • Likely more stable but less effective in acid chloride formation.

Triallylamine (CAS 102-70-5)

Structural Difference : Three allyl groups attached to nitrogen.
Properties :

  • Non-halogenated; electron-rich due to allyl groups.

Traditional Chlorinating Agents (Thionyl Chloride, Oxalyl Chloride)

Functional Comparison :

  • Ghosez’s Reagent : Operates under neutral conditions , avoiding acid/byproduct formation .
  • Thionyl Chloride : Requires acidic conditions, generates HCl gas, and may degrade sensitive substrates.

Yield and Efficiency : Ghosez’s reagent achieves >90% yields in valerenic acid derivative syntheses , comparable to traditional agents but with milder conditions.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
N,N,2-Trimethylpropenylamine C₆H₁₂ClN 133.62 129–130 1.01 -20°C, anhydrous
1-Bromo analogue C₆H₁₂BrN 178.03 Not reported Not reported Ambient (short-term)
3-Chloro-1-propanamine C₆H₁₃ClN 134.63 Not reported Not reported Not reported

Research Findings and Case Studies

  • Enniatin B Synthesis : Ghosez’s reagent achieved 36% overall yield in a 9-step synthesis, outperforming other reagents in macrocyclization .
  • Valerenic Acid Derivatives : Yields of 91–94% in amide formation, demonstrating compatibility with complex substrates .
  • Oligomer Synthesis : Used in foldamer preparation with 55% yield, highlighting utility in advanced materials .

Q & A

Q. How does N,N,2-Trimethylpropenylamine compare to other halogenation agents in terms of reaction efficiency and substrate compatibility?

Reagent Reaction Conditions Compatibility with Sensitive Groups Byproducts
This compoundNeutral, room temperatureHigh (amides, esters stable)Minimal (HCl)
Thionyl chloride (SOCl₂)Acidic, refluxLow (hydrolysis of esters)SO₂, HCl
Oxalyl chlorideAnhydrous, low temperatureModerateCO, HCl
This reagent’s neutral conditions make it ideal for synthesizing acid chlorides in the presence of secondary amides or labile substrates, as demonstrated in peptide modifications .

Q. What methodological strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?

  • Solvent Selection : Use aprotic solvents (e.g., CH₂Cl₂, THF) to stabilize the reactive intermediate .
  • Stoichiometry : A 1.2:1 molar ratio (reagent:carboxylic acid) ensures complete conversion, monitored via FT-IR spectroscopy (disappearance of -COOH peak at ~1700 cm⁻¹) .
  • Workup : Quench excess reagent with cold aqueous NaHCO₃, followed by extraction to isolate the acid chloride. For example, in valerenic acid derivative synthesis, this method achieved 78% yield of the target amide after column chromatography .

Q. How can researchers mitigate side reactions when using this compound in complex biomolecular systems?

  • Temperature Control : Reactions at 0–5°C reduce unwanted dimerization or polymerization of the acid chloride intermediate .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during halogenation .
  • In Situ Derivatization : Directly react the generated acid chloride with nucleophiles (e.g., amines, alcohols) without isolation, minimizing hydrolysis risks .

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